Dihydrocoronene
Description
Dihydrocoronene (CAS No. 107716-56-3) is a polycyclic aromatic hydrocarbon (PAH) derivative synthesized via a Diels–Alder cycloaddition reaction between maleic anhydride and a perylene bisimide compound (N,N′-bis(1-hexylheptyl)-2-phenyl-benzo[4.10]anthra[1,9,8-cdef][1,2,4]triazolyl[1,2-a]cinnoline-1,3-dione-5,6:11,12-bis(dicarboximide)) . The resulting structure, 11,12-diazo-11,12-dihydrocoronene-2,3,5,6,8,9,11,12-octacarboxylic acid anhydride, features functionalized imide and anhydride groups, distinguishing it from simpler PAHs . With a molecular weight (MW) of 302 g/mol and an exceptionally high octanol-water partition coefficient (log Kow = 111.105), this compound exhibits significant hydrophobicity, suggesting environmental persistence . Its applications span coordination chemistry, catalysis, and environmental studies due to its structural complexity and PAH-related properties .
Properties
IUPAC Name |
1,2-dihydrocoronene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-9,11H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOFPEIEEXFFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233909 | |
| Record name | Dihydrocoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84852-40-4 | |
| Record name | Dihydrocoronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084852404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrocoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrocoronene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrocoronene can be synthesized starting from dibromopentahelicene derivatives. The process involves a series of reactions, including bromination and subsequent reduction steps. One notable method involves the use of (M)-(−)-dibromopentahelicene as a starting material, which undergoes a series of chemical transformations to yield optically active this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods may include catalytic hydrogenation of coronene or other polycyclic aromatic hydrocarbons under controlled conditions to achieve the desired hydrogenation level.
Chemical Reactions Analysis
Types of Reactions
Dihydrocoronene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into more oxidized derivatives, potentially altering its electronic properties.
Reduction: Further hydrogenation can lead to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated this compound compounds.
Scientific Research Applications
Dihydrocoronene has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties of hydrogenated polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism by which dihydrocoronene exerts its effects is primarily related to its interaction with molecular targets and pathways. Its aromatic structure allows it to interact with various biological molecules, potentially affecting cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in drug delivery or material science .
Comparison with Similar Compounds
Data Tables
Research Findings
- Synthetic Pathways : this compound is formed via a regioselective cycloaddition reaction, as outlined in Scheme 32–33 of . This method allows for the incorporation of functional groups critical for catalytic activity .
- Environmental Detection: this compound was identified in Elbe River sediment samples using GC×GC-ToFMS, with a high NIST library match probability (49%) .
- Catalytic Potential: this compound’s structure aligns with hybrid phosphine-alkene ligands (), indicating utility in transition metal catalysis for cross-coupling reactions .
Biological Activity
Dihydrocoronene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is derived from coronene by the saturation of two double bonds. Its chemical structure can be represented as follows:
This compound exhibits unique physical and chemical properties that influence its biological activity, including hydrophobicity and the ability to interact with various biomolecules.
1. Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In studies assessing the radical scavenging capacity of various PAHs, this compound demonstrated a notable ability to reduce reactive oxygen species (ROS) levels, suggesting its potential role in protecting against oxidative damage.
2. Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that this compound could be a candidate for developing new antimicrobial therapies, particularly in an era of increasing antibiotic resistance.
3. Neuroprotective Effects
Recent investigations have explored the neuroprotective potential of this compound in models of neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic prospects. In cellular assays, this compound exhibited protective effects against neurotoxic agents, reducing apoptosis in neuronal cell lines.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study evaluated the effects of this compound on neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer’s pathology. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests its potential as a neuroprotective agent.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
In another investigation, this compound was tested against multidrug-resistant strains of bacteria. The compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy and suggesting a mechanism for overcoming resistance.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging: this compound's structure allows it to interact with free radicals, thereby mitigating oxidative stress.
- Membrane Interaction: Its hydrophobic nature facilitates interaction with bacterial membranes, leading to disruption and cell death.
- Neuroprotective Pathways: this compound may activate cellular pathways that promote survival and repair in neuronal cells under stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
